N-Boc-L-cysteine Methanethiosulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

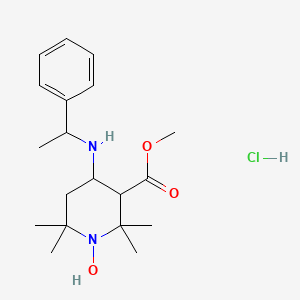

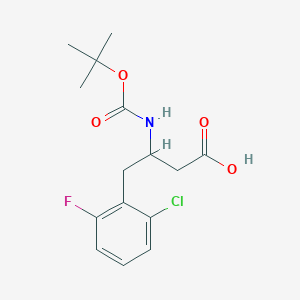

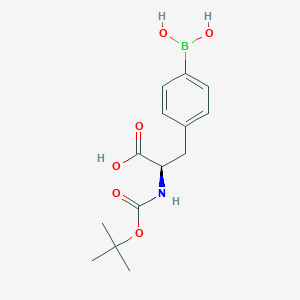

N-Boc-L-cisteína Metanotio-sulfonato: es un derivado del aminoácido cisteína. Se caracteriza por la presencia de un grupo protector tert-butoxicarbonilo (Boc) y un grupo funcional metanotio-sulfonato (MTS). El compuesto se utiliza principalmente en entornos de investigación y es conocido por su reactividad y utilidad en diversas aplicaciones bioquímicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos y reactivos específicos para asegurar la protección y funcionalización selectivas de la molécula de cisteína .

Métodos de Producción Industrial: Si bien los métodos detallados de producción industrial no están disponibles fácilmente, el compuesto generalmente se produce en laboratorios químicos especializados bajo condiciones controladas para garantizar una alta pureza y rendimiento. El proceso involucra múltiples pasos de purificación y control de calidad para cumplir con los estándares de grado de investigación .

Análisis De Reacciones Químicas

Tipos de Reacciones: N-Boc-L-cisteína Metanotio-sulfonato experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo tiol puede oxidarse para formar disulfuros.

Reducción: Los enlaces disulfuro pueden reducirse a tioles.

Sustitución: El grupo metanotio-sulfonato puede participar en reacciones de sustitución nucleófila.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) u otros agentes reductores.

Sustitución: Nucleófilos como aminas o tioles.

Principales Productos Formados:

Oxidación: Disulfuros.

Reducción: Tioles libres.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

N-Boc-L-cisteína Metanotio-sulfonato se utiliza ampliamente en la investigación científica debido a sus propiedades únicas:

Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se utiliza en el estudio de la estructura y función de las proteínas, particularmente en la formación de enlaces disulfuro.

Medicina: Investigación que involucra el desarrollo de fármacos y el estudio de mecanismos enzimáticos.

Industria: Utilizado en la producción de productos químicos y reactivos especializados.

Mecanismo De Acción

El mecanismo de acción de N-Boc-L-cisteína Metanotio-sulfonato involucra su reactividad con grupos tiol en proteínas y otras moléculas. El grupo metanotio-sulfonato puede formar enlaces disulfuro con residuos de cisteína, modificando así la estructura y función de las proteínas. Esta reactividad se explota en varios ensayos y experimentos bioquímicos para estudiar interacciones y funciones de proteínas .

Comparación Con Compuestos Similares

Compuestos Similares:

N-Boc-L-cisteína: Carece del grupo metanotio-sulfonato.

L-cisteína Metanotio-sulfonato: Carece del grupo protector Boc.

N-Boc-L-cisteína Metil Éster: Contiene un grupo éster metílico en lugar de metanotio-sulfonato.

Unicidad: N-Boc-L-cisteína Metanotio-sulfonato es único debido a la presencia de ambos, el grupo protector Boc y el grupo funcional metanotio-sulfonato. Esta combinación proporciona reactividad y estabilidad específicas, lo que lo hace particularmente útil en aplicaciones de investigación donde se requiere la modificación selectiva de residuos de cisteína .

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6S2/c1-9(2,3)16-8(13)10-6(7(11)12)5-17-18(4,14)15/h6H,5H2,1-4H3,(H,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHCCMQDIJSFSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSS(=O)(=O)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12290421.png)

![16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B12290425.png)

![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12290433.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid](/img/structure/B12290464.png)